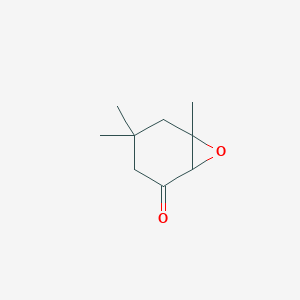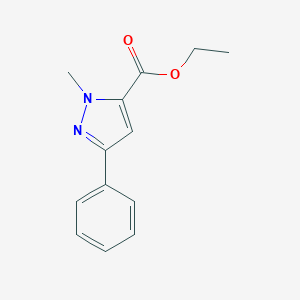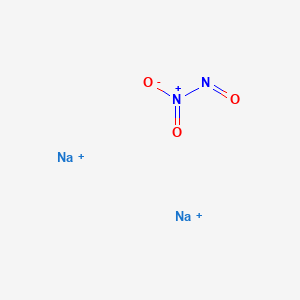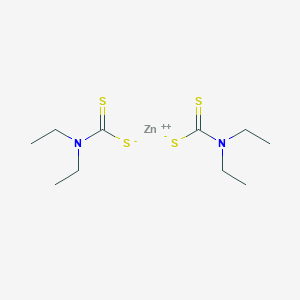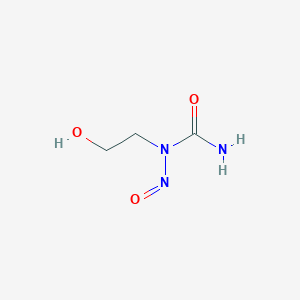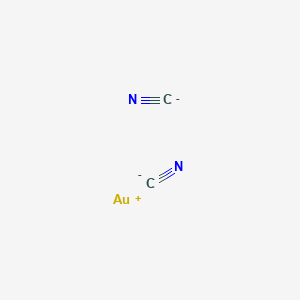
Dicyanoaurate ion
Übersicht
Beschreibung
Dicyanoaurate is an inorganic compound with the formula K[Au(CN)2]. It is a colorless to white solid that is soluble in water and slightly soluble in alcohol . The dicyanoaurate ion is linear according to X-ray crystallography . It is a rod-shaped anion and is often used as a linear ditopic metal–organic acceptor .
Synthesis Analysis
Dicyanoaurate can be synthesized through ion-exchange reactions between a metal salt and a source of cyanoaurate anions . Common sources include K[Au(CN)2], K[Au(CN)4], K[Au(CN)2Hal2], or their tetraorganylammonium derivatives . It can also be produced by the reaction of gold (I) salts with excess potassium cyanide .Molecular Structure Analysis
The dicyanoaurate anion is linear according to X-ray crystallography . On the basis of infrared spectroscopy, the dicyanoaurate anion adopts a very similar structure in sodium dicyanoaurate (NaAu(CN)2) .Chemical Reactions Analysis
The cyanide ion [C≡N]− is one of the simplest and most extensively studied ligands in the chemistry of coordination compounds, serving as a σ-donor and a π-acceptor of electron density . The chemistry of cyanides has gradually evolved, revealing new fields of application, such as hydrometallurgy (cyanidation process) and pharmaceuticals (manufacturing medicinal drugs and poisons) .Physical And Chemical Properties Analysis
Dicyanoaurate is a colorless to white solid that is soluble in water and slightly soluble in alcohol . It has a molar mass of 288.101 g/mol . The dicyanoaurate ion is a rod-shaped anion .Wissenschaftliche Forschungsanwendungen
Assembly and Dichroism in Metal-Organic Cocrystals
Dicyanoaurate ions are utilized as metal-organic acceptors in the halogen bond-driven assembly of metal-organic cocrystals. These cocrystals exhibit dichroic behavior due to the parallel alignment of halogen-bonded chains, showcasing the ion's role in crystal engineering and its potential in designing dichroic materials (Christopherson et al., 2017).
Oligomerization in Aqueous and Methanolic Solutions
Dicyanoaurate(I) ions undergo significant oligomerization in solutions, leading to observable changes in absorption properties. This behavior demonstrates the ion's capacity for metal-metal interactions, which can be applied in the study of molecular interactions and nanocluster formations (Rawashdeh-Omary et al., 2000).
Ion-Exchange and Sorption Capabilities
Novel ion-exchange resins have been developed for the sorption of dicyanoaurate anions from various solutions. These resins demonstrate selective sorption capabilities, particularly useful in gold recovery and environmental remediation applications (Trochimczuk et al., 1999).
Energy Transfer in Luminescent Nanoclusters
Studies have explored the energy transfer between dicyanoaurate(I) luminescent nanocluster donor ions and rare earth acceptor ions. This research provides insights into the development of materials with tunable luminescent properties for potential applications in sensing and imaging technologies (Guo et al., 2007).
Photophysical Properties in Supramolecular Complexes
Research on dicyanoaurate's interaction with organic acceptor molecules reveals unique photophysical properties. The simultaneous photoluminescence behavior from both the dicyanoaurate donor units and the acceptor in these complexes opens avenues in the design of novel photoluminescent materials (Abouelwafa et al., 2012).
Solution and Solid-State Chemistry Bridging
Dicyanoaurate anion's behavior in the presence of other metal centers is vital in material science. Its coordination behavior, studied through various spectroscopic methods, offers insights into the formation of solid-state architectures from solution species, relevant in the design of new materials (Priola et al., 2019).
Adsorption on Activated Carbon
The adsorption process of dicyanoaurate(I) on activated carbon, essential in gold extraction, has been studied to improve the efficiency of this critical industrial process (Poinen et al., 1998).
Zukünftige Richtungen
Cyanoaurate complexes represent a broad class of compounds with diverse structures. They have numerous potential practical applications, including in microelectronics, nanotechnology, materials science, and medicine . The presence of aurophilic contacts or halogen–halogen interactions in cyanoaurate complexes only intensifies researchers’ interest in this class of compounds . At present, the study of the chemistry of gold cyanides continues to develop rapidly, making the synthesis and exploration of new cyanoaurate compounds, as well as the systematization of the knowledge gained, relevant tasks .
Eigenschaften
IUPAC Name |
gold(1+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Au/c2*1-2;/q2*-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIPNVHDSSGMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2AuN2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13967-50-5 (potassium salt), 15280-09-8 (hydrochloride salt), 31096-40-9 (ammonium salt) | |
| Record name | Dicyanoaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014950879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
249.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyanoaurate ion | |
CAS RN |
14950-87-9 | |
| Record name | Dicyanoaurate(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14950-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyanoaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014950879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICYANOAURATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0XSL5544A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



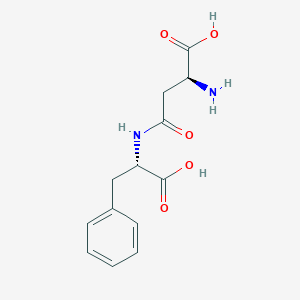
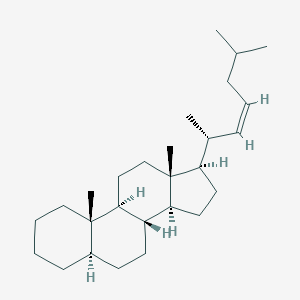
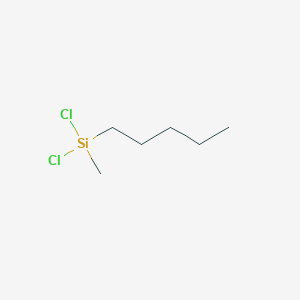
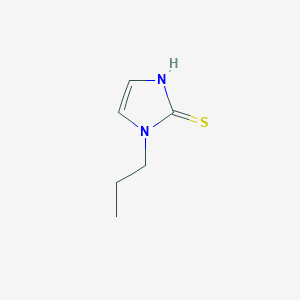

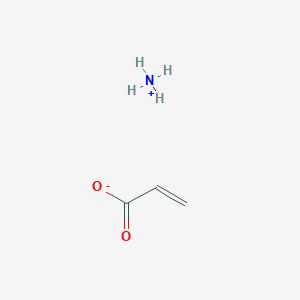
![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
